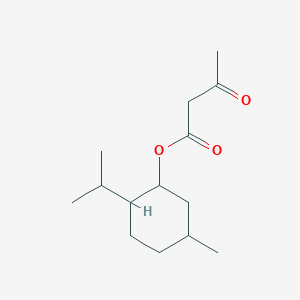
Menthyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthyl acetoacetate is a useful research compound. Its molecular formula is C14H24O3 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Hydrolysis and Transesterification
The β-keto ester group undergoes hydrolysis under acidic or basic conditions, yielding menthol and acetoacetic acid. Transesterification with alcohols (e.g., methanol) is also feasible, though steric effects from the menthyl group slow reaction rates compared to methyl acetoacetate .
Example Reaction:
Menthyl acetoacetate+H2OH+/OH−Menthol+Acetoacetic acid
Decarboxylation and Thermal Decomposition
At elevated temperatures (>150°C), this compound undergoes decarboxylation to form acetone and menthyl acetate. This reaction is critical in pyrolysis studies and flavor chemistry :
Menthyl acetoacetateΔMenthyl acetate+CO2+Acetone
Enolate Formation and Condensation Reactions
Example:
Menthyl acetoacetate+RCHObaseMenthyl RCH CHCOO +H2O
Michael Addition Reactions
The enolate intermediate acts as a nucleophile in Michael additions. For instance, reactions with α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) form complex adducts. Stereoselectivity is influenced by the chiral menthyl group .
\text{this compound}+\text{CH}_2=CHCOCH}_3\xrightarrow{\text{catalyst}}\text{Adduct diastereomer }
Oxidation and Reduction
-
Oxidation : The β-keto group is resistant to mild oxidants but reacts with strong oxidizers (e.g., KMnO₄) to cleave the carbon chain, yielding menthol and carboxylic acids .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the keto group to a secondary alcohol, forming menthyl 3-hydroxybutyrate .
Biocatalytic Transformations
Enzymatic reductions using engineered E. coli or Acetobacter spp. selectively produce chiral alcohols. For example, carbonyl reductase catalyzes the anti-Prelog reduction of this compound to (R)-3-hydroxybutyrate derivatives with >99% enantiomeric excess .
Role in Multicomponent Reactions
This compound serves as a substrate in multicomponent reactions (MCRs) for synthesizing polycyclic compounds. Its steric bulk directs regioselectivity in reactions such as the Hantzsch dihydropyridine synthesis :
Example MCR Pathway:
-
Condensation with aldehydes and ammonia.
-
Cyclization to form dihydropyridine derivatives.
Radical Reactions
Under peroxynitrite-initiated oxidation, this compound generates acyl and methyl radicals, leading to chain reactions. These pathways are studied in lipid peroxidation models .
Menthyl acetoacetate+ONOO−→Radical intermediates+Acetate
Key Challenges and Research Gaps
Propriétés
Numéro CAS |
1144-50-9 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C14H24O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-10,12-13H,5-8H2,1-4H3 |
Clé InChI |
QSVQIPXQOCAWHP-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C |
Key on ui other cas no. |
1144-50-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














